molecular formula C7H10N2O B3174709 2-(2-Aminopyridin-3-yl)ethanol CAS No. 954240-84-7

2-(2-Aminopyridin-3-yl)ethanol

Cat. No.: B3174709
CAS No.: 954240-84-7
M. Wt: 138.17 g/mol
InChI Key: WXLBHOMNJPKFIF-UHFFFAOYSA-N
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Description

“2-(2-Aminopyridin-3-yl)ethanol” is a chemical compound with the molecular formula C7H10N2O . It is also known by its IUPAC name "this compound" .


Synthesis Analysis

The synthesis of “this compound” or similar compounds has been reported in various studies . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Another study attempted the synthesis of 2-((2-aminopyridin-3-yl)methylene)hydrazinecarbothioamide .


Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied . For example, 2-aminopyridine, a structurally similar compound, is known for the synthesis of diverse biological molecules . Another study reported the synthesis of 2-((2-aminopyridin-3-yl)methylene)hydrazinecarbothioamide .

Future Directions

The future directions for “2-(2-Aminopyridin-3-yl)ethanol” could involve further exploration of its potential biological activities and applications . For instance, 2-(pyridin-2-yl) pyrimidine derivatives have shown promising anti-fibrotic activities, suggesting potential therapeutic applications . Additionally, “this compound” and similar compounds could be further explored for their potential uses in various industries .

Properties

IUPAC Name

2-(2-aminopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLBHOMNJPKFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695848
Record name 2-(2-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954240-84-7
Record name 2-(2-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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